Etrasimod arginine, also known as the L-arginine salt of etrasimod, is a selective sphingosine-1-phosphate receptor modulator. It has garnered attention for its potential therapeutic applications in various immune-mediated conditions, particularly ulcerative colitis and eosinophilic esophagitis. The compound is classified under immunomodulators due to its ability to influence immune responses by targeting specific receptors in the sphingosine-1-phosphate pathway.
Etrasimod arginine is derived from etrasimod, which is synthesized as a crystalline salt with L-arginine to enhance its solubility and bioavailability. This compound is developed by Arena Pharmaceuticals and has undergone various clinical trials to assess its efficacy and safety in treating inflammatory disorders.
Etrasimod arginine falls into the category of small molecule drugs and is classified as a sphingosine-1-phosphate receptor modulator. Its mechanism involves selective modulation of S1P receptors, which play a crucial role in lymphocyte trafficking and immune response regulation.
The synthesis of etrasimod arginine involves several key steps that utilize enantiomerically pure compounds. The process typically includes:
The synthesis process may involve techniques such as chiral chromatography to ensure the purity of the compound. For instance, high-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of etrasimod arginine during production.
Etrasimod arginine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is CHFNO, with a molecular weight of approximately 426.48 g/mol.
The compound's structure includes:
Etrasimod arginine undergoes various chemical reactions that are crucial for its synthesis and functionalization:
The synthesis may also involve protecting group strategies to ensure selectivity during multi-step reactions, particularly when introducing sensitive functional groups.
Etrasimod arginine exerts its effects primarily through selective modulation of sphingosine-1-phosphate receptors, particularly S1P receptor subtype 1 (S1P1). This modulation leads to:
Clinical studies have demonstrated that treatment with etrasimod arginine results in significant reductions in inflammatory markers and improvement in clinical symptoms associated with conditions like ulcerative colitis.
Etrasimod arginine appears as a white to off-white crystalline powder with good solubility in water due to its salt form.
Key chemical properties include:
Etrasimod arginine is primarily investigated for its therapeutic potential in:
Additionally, its immunomodulatory properties make it a candidate for research into other autoimmune diseases and inflammatory conditions where modulation of lymphocyte trafficking could be beneficial.
The journey of sphingosine 1-phosphate receptor (S1PR) modulators began with the non-selective first-generation agent fingolimod, a sphingosine analog requiring phosphorylation for activation. As a prodrug, fingolimod targeted S1PR1,3,4,5 but was associated with off-target effects, including bradycardia and pulmonary complications, due to S1PR3 activation [1]. This spurred the development of second-generation modulators with improved receptor specificity:
Etrasimod emerged as a next-generation modulator designed to optimize selectivity and pharmacokinetics. Discovered through targeted screening by Arena Pharmaceuticals (later acquired by Pfizer), it was engineered to minimize cardiac effects while maximizing immunosuppressive efficacy. Unlike fingolimod, etrasimod functions as a direct agonist without requiring metabolic activation, streamlining its pharmacological profile [5] [9].
Table 1: Evolution of S1PR Modulators
Compound | S1PR Selectivity | Prodrug Requirement | Key Clinical Advancements |
---|---|---|---|
Fingolimod | S1PR1,3,4,5 | Yes (phosphorylation) | First oral MS therapy (2010) |
Siponimod | S1PR1,5 | No | Approved for active SPMS (2019) |
Ozanimod | S1PR1,5 | No (active metabolites) | UC approval (2021) |
Etrasimod | S1PR1,4,5 | No | Rapid lymphocyte sequestration; UC/AD trials |
Etrasimod’s molecular architecture represents a deliberate departure from endogenous sphingosine 1-phosphate (S1P). Key structural innovations include:
This design yields sub-nanomolar affinity for S1PR1 (IC₅₀ = 0.004 μM), S1PR4 (IC₅₀ = 0.04 μM), and S1PR5 (IC₅₀ = 0.03 μM), while avoiding S1PR3 (IC₅₀ > 1 μM) [5]. Crucially, etrasimod exhibits biased signaling: it potently recruits β-arrestin (EC₅₀ = 0.12 nM) for receptor internalization but has lower efficacy in G protein activation (GTPγS EC₅₀ = 2.4 nM). This minimizes downstream cardiac GIRK channel modulation, reducing bradycardia risk compared to ozanimod [5].
The arginine salt form of etrasimod (chemical name: L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indol-3-yl]acetate) addresses critical pharmaceutical challenges:
Table 2: Impact of Arginine Salt on Key Pharmaceutical Parameters
Parameter | Free Acid Form | Arginine Salt (Etrasimod Arginine) | Clinical Advantage |
---|---|---|---|
Water Solubility | Low | Moderate (2 mg/mL in DMSO) | Enhanced oral absorption |
Plasma Half-life | Not reported | 30–36 hours | Once-daily dosing |
Lymphocyte Recovery | — | 5 weeks post-cessation | Faster immune reconstitution vs. ozanimod |
Active Metabolites | None | None | Predictable pharmacokinetics |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7